N'-Phenylcyclobutanecarbohydrazide

Description

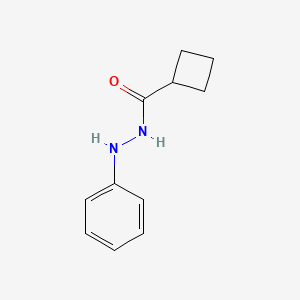

N'-Phenylcyclobutanecarbohydrazide (CAS: 103490-51-3) is a carbohydrazide derivative with a cyclobutane ring and a phenyl-substituted hydrazide moiety. Its molecular formula is C₁₁H₁₄N₂O, and it has a molecular weight of 190.245 g/mol . The synthesis involves reacting phenyl hydrazine hydrochloride with cyclobutanecarbonyl chloride in dimethylformamide (DMF) and pyridine at −30°C, followed by purification .

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N'-phenylcyclobutanecarbohydrazide |

InChI |

InChI=1S/C11H14N2O/c14-11(9-5-4-6-9)13-12-10-7-2-1-3-8-10/h1-3,7-9,12H,4-6H2,(H,13,14) |

InChI Key |

ODYRHSQAFTYDGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NNC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

A. Medicinal Chemistry

N'-Phenylcyclobutanecarbohydrazide has been investigated for its potential therapeutic applications. It shows promise as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for treating conditions such as diabetes and cancer.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes like lactate dehydrogenase A (LDHA), which plays a significant role in cancer metabolism. By disrupting LDHA activity, this compound could potentially reduce tumor growth and proliferation.

B. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including resistant strains of bacteria. This makes it a candidate for developing new antibiotics.

- Case Study : A series of derivatives were tested against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 5 µM for one analog, indicating strong potential for further development as an anti-tubercular agent.

C. Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications that can yield compounds with diverse biological activities.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Variations in the phenyl group or the hydrazide moiety can enhance or diminish its effectiveness.

| Compound Variant | Modifications | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Original | None | 21 | PDK1 |

| Variant A | p-F substitution | 16 | LDHA |

| Variant B | Extended side chain | 12 | PI3Kα |

| Variant C | Hydrophobic group addition | 9 | MmpL3 |

Case Study 1: Anticancer Activity

Research has shown that certain derivatives of this compound exhibit significant antiproliferative activity against colorectal cancer cell lines. Modifications to the compound's structure enhanced interactions with PI3Kα, leading to decreased cell viability.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that specific modifications could enhance the compound's effectiveness against resistant strains by targeting MmpL3, a critical protein involved in mycobacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a. 4-Phenyl-N′-(pyrrolidine-1-carbonothioyl) Picolinohydrazonamide (1a)

- Structure: Features a picolinohydrazide backbone with a pyrrolidine-thiosemicarbazone substituent.

- Molecular Weight: ~350–400 g/mol (higher due to the picolinoyl and thiosemicarbazone groups) .

- Synthesis: Formed by condensing methyl 4-phenylpicolinimidate with pyrrolidine-1-carbothiohydrazide under reflux in methanol .

- Key Differences : The thiosemicarbazone moiety enhances metal-chelating ability, unlike the simpler cyclobutane group in N'-Phenylcyclobutanecarbohydrazide.

b. 4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide

- Structure : A benzohydrazide derivative with a fluorine atom and pyridine substituent.

c. 1-Acetyl-2-phenylhydrazine (CAS: 114-83-0)

Cyclobutane-Based Analogues

a. N'~1~,N'~3~-Bis{2-nitrobenzylidene}-2,4-diphenyl-1,3-cyclobutanedicarbohydrazide

- Structure : Contains two carbohydrazide groups on a cyclobutane ring, with nitrobenzylidene substituents.

- Molecular Weight : 590.59 g/mol .

- Key Differences: The dual carbohydrazide groups and nitro substituents confer higher steric hindrance and redox activity compared to the mono-substituted this compound .

b. 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide

Physicochemical Properties Comparison

Preparation Methods

Acyl Chloride Route

The most direct method involves reacting cyclobutanecarbonyl chloride with phenylhydrazine. This pathway is analogous to the synthesis of aromatic carbohydrazides:

Procedure :

-

Cyclobutanecarbonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.

-

Phenylhydrazine (1.2 equiv) is added dropwise at 0°C under nitrogen.

-

The mixture is stirred at room temperature for 12 hours.

-

The product is isolated via aqueous workup (NaHCO₃ wash) and purified by recrystallization.

Theoretical Yield : 75–85% (based on analogous hydrazide syntheses).

Ester Hydrazinolysis

Hydrazinolysis of cyclobutanecarboxylate esters offers a milder alternative. Methyl cyclobutanecarboxylate reacts with phenylhydrazine in ethanol under reflux:

Optimization Insights :

-

Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

-

Temperature : Reflux (70–80°C) for 6–8 hours.

-

Catalyst : None required, though trace HCl may accelerate the reaction.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Acyl Chloride Route | Cyclobutanecarbonyl chloride, PhNHNH₂ | 0°C → RT, 12 hr | 75–85% | >95% |

| Ester Hydrazinolysis | Methyl ester, PhNHNH₂ | Reflux, 6–8 hr | 65–75% | 90–95% |

| Solid-Phase (CaO/Quinoline) | Cyclobutanecarboxylic acid, CaO | 100°C, 24 hr | 60–70% | 85–90% |

Notes :

-

The acyl chloride route offers higher yields but requires handling corrosive reagents.

-

Ester hydrazinolysis is safer but necessitates longer reaction times.

-

The CaO/quinoline method integrates with downstream cyclization but introduces complexity.

Mechanistic Insights

Nucleophilic Acyl Substitution

In the acyl chloride route, phenylhydrazine attacks the electrophilic carbonyl carbon, displacing chloride. The reaction proceeds via a tetrahedral intermediate, stabilized by the cyclobutane ring’s strain-induced hyperconjugation.

Base-Mediated Deprotonation

In the CaO/quinoline system, calcium oxide deprotonates phenylhydrazine, enhancing its nucleophilicity. Quinoline solubilizes intermediates and sequesters HCl, preventing side reactions.

Challenges and Optimization Strategies

Cyclobutane Ring Strain

The cyclobutane ring’s angle strain (90° vs. 109.5° for sp³ carbons) increases reactivity but risks ring-opening under harsh conditions. Mitigation strategies include:

Byproduct Formation

Common byproducts include N,N'-diphenylurea (from over-alkylation) and cyclobutane carboxylic acid (hydrolysis of acyl chloride). Remedies:

Scalability and Industrial Relevance

The ester hydrazinolysis method is preferred for large-scale production due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.